molecular formula C10H15NO B1679658 (NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine CAS No. 30950-27-7

(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine

Cat. No.: B1679658
CAS No.: 30950-27-7
M. Wt: 165.23 g/mol
InChI Key: XCOJIVIDDFTHGB-XFFZJAGNSA-N
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Description

Historical Trajectory of Perillartine (B93751) Investigation

Perillartine has been known for its potent sweetness since at least 1920, with reports indicating it can be up to 2000 times sweeter than sucrose. flybase.orgfishersci.sefishersci.sethegoodscentscompany.comflybase.orgcenmed.comnih.govguidetopharmacology.org Early chemical investigations into "Perilla extract" led to the synthesis of both perillic acid and perillartine. wikipedia.org While its chemical formula was established in these initial studies, certain structural details required further elucidation. wikipedia.org The discovery of perillartine is notably attributed to Japanese organic chemists. nih.gov Although it can be isolated from natural sources, perillartine is often described as a semisynthetic sweetener, as its production frequently involves chemical synthesis from perillaldehyde (B36042). fishersci.sethegoodscentscompany.comflybase.orgcenmed.comfishersci.sefishersci.ca This synthesis typically entails the reaction of perillaldehyde with hydroxylamine (B1172632). cenmed.comfishersci.sefishersci.ca

Natural Origin and Biosynthetic Routes of Perillartine

Perillartine's presence in nature is primarily linked to specific plant species, which also serve as sources for its precursor molecules. The biosynthesis of these precursors involves complex enzymatic pathways.

Perilla frutescens as a Primary Source of Perillartine

Perillartine is obtained from various parts of the Perilla frutescens (L.) Britton plant, including its leaves, seeds, and flowering tops. flybase.org Perilla frutescens, an annual herb belonging to the mint family (Lamiaceae), is indigenous to East Asia. flybase.orgnih.govnih.gov The compound is also broadly extracted from other plants within the Perilla genus. fishersci.sethegoodscentscompany.comflybase.org A notable cultivated variety is Perilla frutescens var. crispa, commonly known as shiso. nih.gov Perillaldehyde, the direct precursor to perillartine, constitutes a major component of the volatile oil found in Perilla frutescens. flybase.orgfishersci.seuni.luwikipedia.org The Perilla genus exhibits diverse chemotypes, characterized by their preferential accumulation of specific terpenoids. wikipedia.org

Precursor Molecules and Enzymatic Pathways in Perillartine Biosynthesis

Perillartine is chemically defined as the oxime of perillaldehyde. fishersci.sefishersci.sethegoodscentscompany.comflybase.orgcenmed.comnih.govfishersci.se Therefore, perillaldehyde serves as its immediate precursor. cenmed.comfishersci.sefishersci.cafishersci.canorman-network.comthegoodscentscompany.com The biosynthetic pathway leading to perillaldehyde begins with the monoterpene limonene. uni.luwikipedia.orgnih.govresearchgate.net The formation of perillaldehyde is predicted to involve a sequence of steps: the cyclization of geranyl diphosphate, followed by hydroxylation and subsequent oxidation. uni.lu

Key enzymes play a critical role in this biosynthetic cascade. Specifically, a cytochrome P450-type enzyme has been identified in Perilla frutescens that possesses both perillyl alcohol and perillaldehyde synthase activities. uni.lu This enzyme is crucial for catalyzing the hydroxylation and oxidation of limonene, converting it first to perillyl alcohol and then to perillaldehyde. uni.lu

The enzymatic synthesis of perillartine from natural substrates, such as perillyl alcohol, involves the enzymatic oxidation of primary alcohols, which is then coupled with the in situ condensation of the resulting intermediate aldehydes with hydroxylamine. This enzymatic route is particularly advantageous as it allows the resulting perillartine product to be labeled and marketed as "natural," thereby enhancing its market value. The perillic series encompasses several related compounds, including perillyl alcohol (POH), perillaldehyde (PAL), and perillic acid (PA). wikipedia.orgwikipedia.org Perillartine itself is formally derived from the sequential oxidation of the exocyclic methyl group at C-7 of limonene, with perillyl alcohol and perillaldehyde acting as intermediate compounds in this process. wikipedia.org

Comparative Sweetness of Perillartine

Perillartine's remarkable sweetness is a defining characteristic, making it a subject of interest as a non-caloric sweetener. Its sweetness intensity significantly surpasses that of common sugar.

CompoundRelative Sweetness (vs. Sucrose)
PerillartineUp to 2000 times
Sucralose~1000 times guidetopharmacology.org
Saccharine~400 times guidetopharmacology.org
Aspartame~200 times guidetopharmacology.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30950-27-7

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7-

InChI Key

XCOJIVIDDFTHGB-XFFZJAGNSA-N

Isomeric SMILES

CC(=C)C1CCC(=CC1)/C=N\O

Canonical SMILES

CC(=C)C1CCC(=CC1)C=NO

Appearance

Solid powder

melting_point

102 °C

Other CAS No.

30950-27-7
30674-09-0
138-91-0

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

perillartine
perillartine, (E)-(+)-isomer
perillartine, (E)-(+-)-isomer
perillartine, (E)-(-)-isomer
perillartine, (E)-isomer
perillartine, (S)-isome

Origin of Product

United States

Stereochemical Characterization and Conformational Dynamics of Perillartine

Elucidation of Perillartine (B93751) Isomeric Forms: (E) and (Z) Configuration and Stereoisomerism

The structure of perillartine features a C=N double bond in its oxime functional group, which gives rise to two geometric isomers: (E) and (Z). ontosight.ai The (E) configuration (from the German entgegen, meaning opposite) and the (Z) configuration (from the German zusammen, meaning together) describe the relative orientation of substituents around this double bond. ontosight.ai

Research has shown that the (E) configuration, where the C=N group is in a trans position relative to the double bond in the cyclohexene (B86901) ring, is the more stable form. mdpi.com In contrast, the (Z) arrangement is significantly destabilized. mdpi.com Quantum chemical calculations predict the most stable (Z) conformer to be approximately 1200 cm⁻¹ higher in energy than the global minimum (E) conformer. mdpi.com This energy difference suggests that the (E) isomer is the predominant form. mdpi.comontosight.ai

Perillartine also possesses stereoisomerism due to the presence of a chiral center. researchgate.net This leads to the existence of enantiomers, which are non-superimposable mirror images of each other. ontosight.ai The specific stereochemistry is crucial as it influences the molecule's biological activity. ontosight.ai The nomenclature often includes designations like (E)-(+)-isomer or (E)-(-)-isomer to specify the particular stereochemical configuration and optical activity. ontosight.ai The term (E)-(±)-isomer indicates a racemic mixture, containing equal amounts of both enantiomers. ontosight.ai

Chiral Centers and Enantiomeric Purity in Perillartine Research

Perillartine has a chiral carbon atom at the C4 position of the cyclohexene ring, where the isopropenyl group is attached. researchgate.net This single chiral center means that perillartine can exist as a pair of enantiomers: (R)-perillartine and (S)-perillartine. wikipedia.org The spatial arrangement of the groups around this center is critical for its interaction with chiral biological receptors, such as taste receptors.

The enantiomeric purity, or enantiomeric excess (ee), is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. khanacademy.org A sample with 100% ee is an enantiomerically pure substance, while a racemic mixture has an ee of 0%. khanacademy.org In the context of perillartine research, particularly for applications in the food and pharmaceutical industries, ensuring high enantiomeric purity is often essential. This is because different enantiomers of a chiral compound can exhibit distinct biological activities. khanacademy.org The synthesis of perillartine often starts from a chiral precursor, such as (S)-(-)-perillyl alcohol, to yield the desired stereoisomer. mdpi.com

Spectroscopic and Computational Methodologies for Perillartine Conformational Analysis

To fully understand the three-dimensional structure and flexibility of perillartine, researchers employ a combination of advanced spectroscopic techniques and computational modeling.

High-Resolution Rotational Spectroscopy for Perillartine Conformational Landscape

High-resolution rotational spectroscopy is a powerful technique for obtaining precise structural information about molecules in the gas phase. nih.govdntb.gov.ua For perillartine, this method, coupled with a laser ablation source, has been used to study its conformational landscape under the isolated conditions of a supersonic expansion. mdpi.comnih.gov

This technique has successfully identified four distinct conformers of perillartine. mdpi.comresearchgate.net A key finding from these studies is that all four observed conformers possess an (E) configuration of the C=N group. mdpi.comresearchgate.net These conformers differ in the orientation of the allyl group, which can be in either an axial or equatorial position. mdpi.com The analysis revealed the relative abundances of these conformers in the supersonic jet:

ConformerAllyl Group PositionRelative Abundance
e-E-IEquatorial32%
e-E-IIEquatorial48%
e-E-IIIEquatorial9%
a-E-IAxial11%
Data derived from relative intensity measurements in rotational spectroscopy experiments. mdpi.com

This rich conformational space, with multiple low-energy structures, is believed to contribute to perillartine's ability to effectively bind to taste receptors. mdpi.com

Quantum Chemical Calculations in Perillartine Structural Prediction

Quantum chemical calculations, a branch of chemistry that applies quantum mechanics to study chemical systems, are indispensable for predicting and understanding the structure and properties of molecules like perillartine. wikipedia.orgrsdjournal.org These computational methods allow for the exploration of the potential energy surface of a molecule to identify stable conformers and predict their relative energies. researchgate.net

For perillartine, quantum chemical calculations have been used to:

Predict Conformational Isomers: Theoretical calculations have identified numerous possible conformers of perillartine, arising from the different orientations of the allyl and oxime groups. mdpi.com

Determine Relative Stabilities: These calculations have confirmed that conformers with the (E) configuration are significantly more stable than those with the (Z) configuration. mdpi.com The six most stable predicted structures all have an (E) configuration. mdpi.com

Complement Spectroscopic Data: The predicted spectroscopic parameters from these calculations are crucial for the assignment of the experimental rotational spectra to specific molecular structures. researchgate.netmdpi.com

Investigate Reaction Mechanisms: Quantum chemistry can be used to study the pathways of chemical reactions, such as the formation of perillartine from its precursors. mdpi.com

The combination of high-resolution rotational spectroscopy and quantum chemical calculations provides a detailed and accurate picture of the conformational landscape of perillartine, which is essential for understanding the molecular basis of its sweetness. mdpi.comresearchgate.net

Synthetic Strategies and Chemical Modification of Perillartine

Chemical Synthesis Pathways for Perillartine (B93751)

The primary route for synthesizing perillartine involves the reaction of perillaldehyde (B36042) with hydroxylamine (B1172632). ontosight.ai This condensation reaction yields perillartine, which is chemically known as (E)-4-(Prop-1-en-2-yl)cyclohex-1-enecarbaldehyde oxime. ontosight.ai The starting material, perillaldehyde, can be extracted from plants of the Perilla genus or synthesized from other precursors like β-pinene via intermediates such as 2,10-epoxypinane (B1582330) and perillyl alcohol. wikipedia.orgdissertationtopic.net

Optimization of Reaction Conditions in Perillartine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of perillartine. prismbiolab.com Key parameters that are manipulated include temperature, solvent system, pH, and molar ratios of reactants.

Temperature: The optimal temperature for the oximation reaction is reported to be between 30–70°C, with 45°C often providing the highest yield. Heating to 318 K (45°C) is noted to ensure the completion of the reaction.

pH: Maintaining a pH between 5.9 and 6.5, typically using sodium carbonate, is essential for the reaction to proceed efficiently.

Molar Ratio: A molar ratio of perillaldehyde to hydroxylamine hydrochloride of 1:1.5–2 is recommended to ensure the complete conversion of the aldehyde.

Reaction Time: A reaction time of approximately 4 hours with vigorous stirring can lead to a conversion efficiency of over 90%.

Solvent and Purification: Recrystallization using ethyl acetate (B1210297) has been shown to yield colorless crystals with an efficiency of 80%. Repeated heating and cooling cycles are employed to reduce impurities.

Table 1: Optimization of Perillartine Synthesis Conditions

Parameter Optimal Range/Value Expected Outcome
Temperature 30–70°C (Optimal at 45°C) Maximized yield
pH 5.9–6.5 Efficient reaction
Molar Ratio (Perillaldehyde:Hydroxylamine HCl) 1:1.5–2 >90% conversion
Reaction Time 4 hours High conversion efficiency
Purification Solvent Ethyl acetate 80% recrystallization efficiency

Catalytic Approaches in Perillartine Formation

Catalysis plays a vital role in modern organic synthesis by enhancing reaction rates and selectivity. nih.gov While the traditional synthesis of perillartine from perillaldehyde and hydroxylamine is often carried out under controlled pH and temperature, catalytic methods are being explored to improve efficiency. For instance, the synthesis of perillyl alcohol, a precursor to perillaldehyde, can be achieved from β-pinene epoxide using catalytic rearrangements. mdpi.com The use of catalysts can be crucial in multi-step syntheses leading to perillartine, ensuring high yields and stereoselectivity. mdpi.com The development of efficient catalytic systems is a key area of research to make the synthesis more sustainable and economically viable. nih.gov

Design and Synthesis of Novel Perillartine Derivatives and Analogues

The modification of the perillartine structure is a key strategy to modulate its sweetness and explore other biological activities. frontiersin.orgnih.gov This involves the rational design of new compounds and the development of efficient synthetic methodologies.

Rational Design Principles for Perillartine-Based Compounds

The design of new sweeteners based on the perillartine scaffold is guided by Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgnih.gov These models help in understanding how different structural features of a molecule contribute to its taste. ubaya.ac.id For sweet-tasting compounds, the presence of specific pharmacophores, often described by the AH-B-X theory, is crucial. biorxiv.org This theory posits that a sweet molecule must contain a hydrogen-bond donor (AH), a hydrogen-bond acceptor (B), and a hydrophobic group (X) arranged in a specific spatial orientation. biorxiv.org By modifying the substituents on the cyclohexene (B86901) ring or the oxime group of perillartine, it is possible to fine-tune these interactions with the sweet taste receptor and thus alter the sweetness intensity and quality. biorxiv.org

Multicomponent Reaction Methodologies for Perillartine Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netbeilstein-journals.org These reactions are highly atom-economical and can be used to generate libraries of diverse compounds efficiently. mdpi.com While specific examples of MCRs for perillartine derivatives are not extensively documented in the provided results, the principles of MCRs can be applied to synthesize novel analogues. For example, by reacting a perillartine-like core structure with various aldehydes and amines in a multicomponent setup, a wide range of derivatives with potentially interesting properties could be accessed. nih.gov The use of catalysts in MCRs is often essential to control the reaction pathway and improve yields. nih.gov

Biotransformation and Chemoenzymatic Synthesis of Perillartine and Analogues

Biotransformation and chemoenzymatic synthesis offer green and highly selective alternatives to traditional chemical methods. csic.esresearchgate.net These approaches utilize enzymes or whole microorganisms to carry out specific chemical transformations.

A notable chemoenzymatic method for preparing aldoximes, including perillartine, involves the enzymatic oxidation of the corresponding primary alcohol to an aldehyde, followed by an in situ condensation with hydroxylamine. researchgate.net For instance, perillyl alcohol can be oxidized to perillaldehyde using alcohol dehydrogenases (ADHs) or other oxidoreductases. researchgate.net This enzymatic step can then be coupled with the chemical oximation in a one-pot process. researchgate.net This approach is particularly attractive as it can start from natural precursors and proceed under mild, aqueous conditions. researchgate.net

Furthermore, biotransformation can be used to generate novel analogues. frontiersin.org By employing different enzymes or engineered microorganisms, various functional groups can be introduced into the perillartine scaffold, leading to a diverse range of new compounds for further study. nih.gov

Polymerization and Material Science Applications of Perillartine Derivatives

A comprehensive review of current scientific literature reveals a notable absence of dedicated research on the polymerization of perillartine derivatives for applications in material science. While the synthesis and chemical properties of perillartine are established, its use as a monomeric building block for the creation of novel polymers is a largely unexplored field.

Existing research peripherally involving perillartine and polymers has predominantly focused on the development of electrochemical sensors for its detection. These systems often utilize pre-existing conducting polymers, such as poly(naphthoquinone) or polypyrrole composites, to modify electrodes, thereby enhancing their sensitivity and selectivity for perillartine. tum.dematerials.internationalresearchgate.net In this context, perillartine is the analyte being detected, not a precursor to the polymer itself.

In the broader field of polymer science, there is significant interest in creating bio-based polymers from natural resources, including other terpenes. For instance, terpenes like limonene, α-pinene, and 3-carene (B45970) have been successfully converted into lactam monomers, which then undergo ring-opening polymerization to produce novel polyamides with high-performance thermal properties. tum.denih.govtum.de This "monomer approach" allows for the tuning of polymer properties by modifying the initial bio-based molecule. tum.de

Additionally, research has been conducted on the synthesis and polymerization of various oxime-containing monomers. koreascience.kr These studies demonstrate that the oxime functional group can be incorporated into polymer structures, sometimes to impart photosensitive characteristics. koreascience.kr For example, oxime derivatives have been synthesized and subsequently polymerized to create materials that can be photografted with other vinyl monomers. koreascience.kr

Despite these related advancements with other terpenes and oximes, the direct application of these principles to perillartine or its derivatives remains an uncharted area of research. The potential for perillartine to act as a monomer, perhaps through its double bonds or by functionalizing its oxime group, has not been reported in the available literature. Consequently, there are no detailed research findings or data tables on the properties and applications of perillartine-based polymers. This indicates a significant gap in the current materials science landscape and suggests a potential avenue for future investigation into new, sustainable, and functional materials derived from perillartine.

Molecular Mechanisms of Perillartine Bioactivity

Perillartine (B93751) Interaction with Mammalian Taste Receptors

Sweet taste perception in mammals is primarily mediated by the heterodimeric G protein-coupled receptor TAS1R2/TAS1R3, expressed in taste buds. Perillartine's interaction with this receptor complex reveals unique binding characteristics and species-dependent activation patterns.

Ligand Binding Site Characterization of Perillartine on TAS1R2/TAS1R3

The sweet taste receptor TAS1R2/TAS1R3 possesses multiple binding sites for various sweet compounds. While the Venus flytrap (VFT) domain of TAS1R2 (TAS1R2-VFT) serves as the primary ligand-binding site for most natural sugars and many high-potency sweeteners, perillartine has been shown to bind to the 7-helix transmembrane domain (7TM) of TAS1R2 (TAS1R2-7TM) mdpi.comnih.govmdpi.comoup.com. This distinguishes perillartine from compounds like sucrose, fructose, glucose, and sucralose, which primarily interact with the VFT domains of TAS1R2 and TAS1R3, or cyclamate and neohesperidin (B1678168) dihydrochalcone (B1670589) (NHDC), which bind to the 7TM of TAS1R3 mdpi.comnih.govmdpi.com.

Research indicates that the monomeric TAS1R2 subunit can be activated by perillartine even in the absence of TAS1R3, although the response is significantly higher when both TAS1R2 and TAS1R3 subunits are expressed as a heterodimer mdpi.comnih.govresearchgate.netresearchgate.net. This suggests a complex interplay and potential allosteric modulation within the receptor complex upon perillartine binding.

Allosteric Modulation and Species-Dependent Activation of Sweet Taste Receptors by Perillartine

Perillartine acts as a sweetener that activates the TAS1R2 subunit in a species-dependent manner lifetechindia.combiocrick.commedchemexpress.commedchemexpress.com. Studies comparing the responses of monomeric TAS1R2 subunits from various species, including human, rhesus monkey, squirrel monkey, and mouse, have demonstrated differential activation by perillartine lifetechindia.combiocrick.commedchemexpress.comarctomsci.com. Human, rhesus monkey, and squirrel monkey TAS1R2 subunits are activated by perillartine, whereas the mouse TAS1R2 subunit is not mdpi.comlifetechindia.combiocrick.commedchemexpress.comarctomsci.com.

The efficacy of perillartine in activating TAS1R2 subunits across species follows a specific order: hTAS1R2 > rhTAS1R2 > smTAS1R2 > mTAS1R2 lifetechindia.combiocrick.commedchemexpress.comarctomsci.com. This species-dependent activation highlights variations in the receptor structure or allosteric sites that influence perillartine's binding and subsequent signaling. The insensitivity of mouse TAS1R2 to perillartine, alongside its insensitivity to cyclamate, suggests that TAS1R3 is not primarily involved in perillartine's direct activation in mice mdpi.comlifetechindia.combiocrick.commedchemexpress.comarctomsci.com.

The heptahelical domain of TAS1R2 has been identified as a molecular determinant mediating this species-dependent sensitivity to sweet regulators like perillartine nih.gov. This domain is distinct from the binding site of other sweet inhibitors like lactisole, which acts on TAS1R3, providing new insights for designing novel sweet taste modulators nih.gov.

Table 1: Species-Dependent Activation of TAS1R2 by Perillartine

SpeciesTAS1R2 Activation by PerillartineEfficacy (Relative)
Human (hTAS1R2)ActivatedHigh
Rhesus Monkey (rhTAS1R2)ActivatedMedium
Squirrel Monkey (smTAS1R2)ActivatedLow
Mouse (mTAS1R2)Not ActivatedNone

Computational Modeling and Molecular Dynamics Simulations of Perillartine-Receptor Complexes

Computational modeling and molecular docking studies have been employed to elucidate the interaction of perillartine with the sweet taste receptor. These in silico approaches complement experimental findings by providing structural insights into ligand-receptor binding. Docking simulations using models of the human TAS1R2-TMD, potentially derived from tools like AlphaFold 2, have been performed to clarify the agonistic mechanism of hydrophobic molecules, including perillartine, in human TAS1R2-TMD researchgate.net.

These simulations predict that perillartine binds to the transmembrane domain of TAS1R2, and multiple amino acid residues are crucial for generating the sweet taste response researchgate.netresearchgate.net. Interestingly, the predicted binding sites for perillartine can differ between human and mouse TAS1R2-TMD, even though many of the amino acid sequences in these regions are conserved across species researchgate.net. This suggests subtle structural variations or dynamic properties that dictate species-specific responses. Computational models also indicate that the binding of sweeteners to the VFT of TAS1R2 can lead to significant conformational changes in the transmembrane domains of both TAS1R2 and TAS1R3, ultimately leading to G protein activation nih.gov.

Cellular and Molecular Pathways Modulated by Perillartine in Metabolic Regulation

Beyond its role in taste perception, perillartine has demonstrated significant influence on cellular and molecular pathways critical for metabolic regulation, particularly in lipid and glucose homeostasis.

Perillartine's Influence on Gene Expression in Lipid Metabolism (Lipogenesis, Lipolysis, Lipid Transport)

Perillartine has shown potential in ameliorating lipid metabolism disorders. In studies involving broiler chickens and high-fat diet-induced obese mice, perillartine was found to regulate the expression of genes associated with lipogenesis (lipid synthesis), lipolysis (lipid breakdown), and lipid transport researchgate.netnih.govlongdom.orgx-mol.netrsc.orgnih.govmedkoo.com.

Specifically, perillartine has been observed to influence the expression of genes such as:

FASN (Fatty Acid Synthase) : Involved in lipogenesis, often downregulated by perillartine researchgate.netnih.govlongdom.orgx-mol.net.

ACCα (Acetyl-CoA Carboxylase alpha) : Another key enzyme in de novo lipogenesis, also regulated by perillartine researchgate.netnih.govlongdom.orgx-mol.netnih.gov.

PPARα (Peroxisome Proliferator-Activated Receptor alpha) : A nuclear receptor that plays a crucial role in regulating fatty acid oxidation and lipid metabolism, often upregulated or modulated by perillartine researchgate.netnih.govlongdom.orgx-mol.netresearchgate.net.

CPT-1 (Carnitine Palmitoyltransferase 1) : Involved in fatty acid β-oxidation (lipolysis), indicating enhanced lipid breakdown researchgate.netnih.govlongdom.orgx-mol.net.

APOB (Apolipoprotein B) and APOA1 (Apolipoprotein A1) : Genes related to lipid transport, with perillartine influencing their expression to decrease lipid accumulation in the liver and blood researchgate.netnih.govlongdom.orgx-mol.net.

In hepatocytes, perillartine has been shown to reduce the expression of genes involved in lipid synthesis and lipid transport rsc.orgnih.gov. Network pharmacology analysis has identified 24 candidate targets of perillartine, including SRD5A2 and XDH, and has helped construct a compound-target-pathway-disease network, suggesting its broad regulatory potential in lipid metabolism researchgate.netnih.govlongdom.orgx-mol.net.

Table 2: Influence of Perillartine on Key Genes in Lipid Metabolism

GeneRole in Lipid MetabolismPerillartine's Effect (Observed)
FASNLipogenesisDownregulation
ACCαLipogenesisRegulation (often downregulation)
PPARαLipolysis, Fatty Acid OxidationUpregulation/Modulation
CPT-1Lipolysis (β-oxidation)Upregulation
APOBLipid TransportRegulation (decrease accumulation)
APOA1Lipid TransportRegulation (decrease accumulation)

Regulation of Glucose Homeostasis by Perillartine: Mitochondrial and Phosphorylation Events

Perillartine also plays a role in regulating glucose homeostasis. In vitro studies using hepatocytes have shown that perillartine improves fat deposition and glucose homeostasis by reducing the expression of genes involved in gluconeogenesis rsc.orgnih.govnih.gov.

Furthermore, perillartine has been observed to increase the number of mitochondria in hepatocytes, which are central to cellular energy metabolism and glucose oxidation rsc.orgnih.gov. This increase in mitochondrial content suggests an enhancement of cellular metabolic capacity.

Table 3: Perillartine's Effects on Glucose Homeostasis Pathways

Pathway/EventPerillartine's Effect (Observed)Significance in Glucose Homeostasis
Gluconeogenesis Gene ExpressionReducedDecreases de novo glucose production
Mitochondrial NumberIncreasedEnhances cellular energy metabolism and glucose oxidation
Akt PhosphorylationUpregulatedPromotes insulin (B600854) signaling, glucose uptake, and glycogen (B147801) synthesis
RORγ Transcriptional ActivityInhibited (potential target)Modulates lipid accumulation and glucose regulation

Identification and Characterization of Specific Molecular Targets (e.g., RORγ) for Perillartine

Perillartine has been identified as a potential molecular target inhibitor of Retinoic acid receptor-related orphan receptor gamma (RORγ) through pharmacophore screening researchgate.netresearchgate.net. RORγ is a nuclear receptor that plays a crucial role as a master regulator in the function and development of T helper 17 (Th17) cells, which are responsible for the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) domainex.co.uk.

Functional studies have demonstrated that the overexpression of RORγ can block the effects of Perillartine, indicating that Perillartine reduces lipid accumulation and regulates glucose metabolism by inhibiting the transcriptional activity of RORγ researchgate.netresearchgate.net. The molecular interaction involves the binding of Perillartine's oxime and cyclohexene (B86901) groups to the ligand-binding domain of RORγ, thereby disrupting its transcriptional activity . The inhibition of RORγ transcriptional activity is considered a promising therapeutic strategy for various autoimmune and inflammatory diseases domainex.co.uknih.govwikipedia.org.

Beyond RORγ, Perillartine is also known to activate the T1R2 and T1R3 sweet taste receptors, which are part of the G-protein-coupled receptor family, contributing to its sweetening effect biocrick.com.

Table 1: Key Molecular Targets of Perillartine

Target NameType of MoleculeEffect of PerillartineMechanismRelevant Biological Process
RORγNuclear ReceptorInhibitionDisrupts transcriptional activity by binding to the ligand-binding domain researchgate.netresearchgate.netLipid metabolism, glucose metabolism, Th17 cell differentiation, inflammation researchgate.netresearchgate.netdomainex.co.uk
T1R2/T1R3G-protein-coupled receptorActivationInteraction with the oxime group biocrick.comSweet taste sensation

Mechanistic Basis of Perillartine's Anti-Inflammatory and Antioxidant Activities

Perillartine exhibits notable anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular processes involved in oxidative stress and inflammation researchgate.netijpsr.com.

Perillartine demonstrates strong antioxidant capabilities by effectively scavenging free radicals jmbfs.org. Reactive Oxygen Species (ROS) are chemical species generated from the incomplete reduction of molecular oxygen, and while they serve as critical signaling molecules at moderate levels, excessive accumulation can lead to oxidative damage to biological macromolecules such as proteins, nucleic acids, and lipids, thereby exacerbating inflammatory responses nih.gov.

Research on Perilla frutescens extracts, from which Perillartine is derived, has shown remarkable superoxide (B77818) scavenging activity and inhibition of hydroxyl radical and superoxide anion radical ijpsr.commdpi.com. This antioxidant activity is crucial for preventing cellular damage and holds implications for managing conditions related to oxidative stress, aging, and chronic diseases . ROS scavengers function through various mechanisms, including direct chemical reaction with ROS, mimicking enzymatic activities, or blocking the sources of ROS production nih.gov.

Perillartine has been shown to significantly reduce the production of key pro-inflammatory mediators. In studies involving lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, Perillartine effectively decreased the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . Furthermore, it demonstrated a dose-dependent inhibition of nitric oxide (NO) production, with an IC50 value of approximately 21.61 μM .

Table 2: Inhibition of Nitric Oxide (NO) Production by Perillartine

CompoundIC50 (μM)EffectCell Line
Perillartine21.61Inhibition of NO productionRAW 264.7 macrophages
Curcumin (control)20.37Inhibition of NO productionRAW 264.7 macrophages

Beyond direct cytokine inhibition, extracts from Perilla frutescens have been observed to suppress the expression of pro-inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) science.govmdpi.com. The anti-inflammatory effects of Perillartine and its related compounds are also linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression science.govresearchgate.netnih.gov. By modulating these pathways and mediators, Perillartine contributes to the attenuation of inflammatory responses.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Perillartine

QSAR Modeling for Perillartine's Taste Profile Prediction

QSAR modeling serves as a powerful computational tool to establish a mathematical correlation between the chemical structure of perillartine (B93751) analogues and their taste characteristics. These models are fundamental in predicting the taste profile of unsynthesized compounds, thereby streamlining the discovery process.

The classification of perillartine derivatives into taste categories such as "sweet" or "bitter" has been successfully achieved using QSAR models built upon specific molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure.

Key research findings indicate that a combination of physicochemical and topological parameters is essential for accurate taste prediction. For instance, pattern-recognition techniques have been employed to develop a significant discriminant function capable of correctly classifying perillartine compounds. This function relies on a minimal set of three crucial parameters: one hydrophobic and two steric descriptors. The inclusion of topological indices, which describe the molecule's size, shape, and branching, further refines these models, helping to delineate the structural boundaries between sweet and bitter tastes.

Table 1: Key Descriptor Types in Perillartine QSAR

Descriptor Type Description Relevance to Taste
Physicochemical Quantifies properties like hydrophobicity (logP), electronic effects, and polarity. Crucial for transport to the receptor and binding affinity.
Topological Numerical representations of molecular structure, connectivity, and shape. Defines the size and steric constraints for receptor interaction.

| Steric | Describes the spatial arrangement of atoms and groups within the molecule. | Determines the fit of the molecule into the receptor's binding pocket. |

Building on the foundation of molecular descriptors, predictive QSAR models have been developed to forecast the taste of novel perillartine analogues. Techniques such as linear learning machines have been utilized to create discriminant functions that can assign a compound to its observed taste class with a high degree of accuracy. nih.gov

Stereochemical Impact on Perillartine Bioactivity and Taste Perception

The three-dimensional arrangement of atoms in perillartine, or its stereochemistry, plays a pivotal role in its interaction with sweet taste receptors. The molecule's oxime functional group can exist as two different geometric isomers, (E) and (Z), based on the orientation of substituents around the C=N double bond.

Conformational analysis using rotational spectroscopy has revealed that under experimental conditions, perillartine exists as four stable conformers. nih.gov A critical finding from these studies is that all four of these observed structures possess the (E) configuration of the oxime group with respect to the double bond within the cyclohexene (B86901) ring. nih.govjournalvantage-maitreyi.com This strongly suggests that the (E)-isomer is the active conformation responsible for eliciting a sweet taste. The conformers primarily differ in the orientation of the isopropenyl group, which can be in either an axial or an equatorial position, with the equatorial arrangements being more abundant. nih.govjournalvantage-maitreyi.com These findings align with the established three-point "sweetness triangle" theory, confirming that the specific spatial arrangement of the (E)-oxime and the hydrophobic ring is a prerequisite for its bioactivity. journalvantage-maitreyi.com

Role of Hydrophobicity and Steric Parameters in Perillartine SAR

The SAR of perillartine is significantly influenced by two key molecular properties: hydrophobicity and steric parameters. nih.gov QSAR studies have quantitatively demonstrated that these factors are paramount in determining the potency of the taste, whether it be sweet or bitter. nih.govnih.gov

Hydrophobicity, often estimated by the 1-octanol/water partition coefficient (logP), governs the molecule's ability to traverse biological membranes and interact with the hydrophobic regions of the taste receptor. nih.gov Regression analysis has confirmed a strong correlation between the hydrophobicity of perillartine analogues and their taste intensity. nih.gov

Steric parameters, which relate to the size and shape of the molecule, are equally critical. nih.gov Specific dimensions, such as the molecular width along the axis connecting the oxime carbon to the alicyclic ring, have been identified as important determinants of taste potency. nih.gov Furthermore, the balance between sweet and bitter taste is qualitatively dictated by these steric factors; molecules that are wider or thicker are more likely to be perceived as bitter. nih.gov This suggests a precise geometric requirement for the receptor binding site, where deviations in size can lead to an altered, and often less desirable, taste perception.

Comparative SAR Analysis of Perillartine with Other High-Potency Sweeteners

The structural requirements for sweetness in perillartine are distinct when compared to other classes of high-potency sweeteners, such as dipeptide-based sweeteners like aspartame, glycoside-based natural sweeteners like stevia, and nitroaniline sweeteners.

Perillartine vs. Nitroaniline Sweeteners: A direct comparative QSAR analysis between perillartine and 5-nitro- and 5-cyanoaniline derivatives reveals fundamental differences in their SAR. nih.gov For perillartine analogues, hydrophobicity is a key driver of taste potency. nih.gov In contrast, for the nitroaniline sweeteners studied, hydrophobicity was found to be insignificant. Instead, their sweetness is primarily determined by steric dimensions. nih.gov This highlights that while both classes achieve high-potency sweetness, they do so through different physicochemical interactions with the taste receptor.

Perillartine vs. Aspartame: Aspartame is a methyl ester of a dipeptide composed of L-aspartic acid and L-phenylalanine. wikipedia.org Its SAR is defined by the specific arrangement of the amino and carboxyl groups of the aspartic acid moiety and the hydrophobic benzyl (B1604629) group of phenylalanine, which interact with the receptor through hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov This is structurally dissimilar to perillartine, which relies on an oxime functional group and a hydrophobic monoterpene ring system.

Perillartine vs. Steviol (B1681142) Glycosides: Sweeteners from the Stevia rebaudiana plant are diterpene glycosides. wikipedia.org Their SAR is governed by the central steviol core and the number and type of attached sugar (glycoside) units. nih.govmdpi.com For instance, rebaudioside A, with three linked glucose units, is noted for having a better taste quality than stevioside, which has two. wikipedia.org The size and branching of these sugar moieties significantly modulate sweetness intensity and aftertaste, a mechanism that is entirely different from the hydrophobicity and steric factors that define perillartine's activity. mdpi.com

Table 2: Comparative SAR Features of Sweetener Classes

Sweetener Class Key Structural Features for Sweetness Primary Physicochemical Drivers
Perillartine (E)-oxime group, hydrophobic cyclohexene ring Hydrophobicity, Molecular Width/Thickness
Nitroanilines Nitro and amine groups on a benzene (B151609) ring Steric Dimensions
Aspartame Dipeptide structure (L-Asp, L-Phe methyl ester) Hydrogen Bonding Sites, Hydrophobic Group

| Steviol Glycosides | Diterpene core with multiple glucose units | Number and type of sugar moieties |

Molecular Electrostatic Potential Analysis in Perillartine SAR Elucidation

Molecular Electrostatic Potential (MESP) analysis is a computational method that provides a visual and quantitative map of the charge distribution around a molecule. This technique has been instrumental in elucidating the SAR of perillartine by identifying the key electronic features required for recognition by the sweet-taste receptor.

Studies involving ab initio MESP calculations for a series of perillartine analogues have highlighted the importance of two distinct regions of negative electrostatic potential for sweet taste. One crucial region is located near the oxime moiety and remains relatively constant in shape and value across different analogues. A second, more variable region of negative potential exists in the hydrocarbon domain of the molecule. The depth, shape, and orientation of this second region change depending on the nature of the chemical substituents on the ring.

The most potent sweet analogues, such as the 1,4-cyclohexadiene (B1204751) derivative, exhibit an optimal pattern in this second electrostatic region. The model derived from this analysis suggests that the rank order of taste potencies correlates well with predictions based on the characteristics of these negative potential zones. This indicates that the specific electrostatic landscape of the molecule is a critical factor in its interaction with the complementary electrostatic features of the taste receptor.

Advanced Analytical Methodologies for Perillartine Research and Quantification

Chromatographic Techniques for Perillartine (B93751) Separation and Analysis

Chromatography is a fundamental technique for separating and analyzing complex mixtures. wikipedia.org In the context of perillartine, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are pivotal. biocrick.comx-mol.com

High-Performance Liquid Chromatography (HPLC) Method Development for Perillartine

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for the separation, identification, and quantification of components within a mixture. openaccessjournals.com This technique is particularly valuable in the analysis of food additives and pharmaceutical compounds. openaccessjournals.com For perillartine, HPLC methods are developed to ensure its purity and concentration in various products. alfabiotech.netselleckchem.comacmec.com.cn

The development of an HPLC method for perillartine involves several key steps. First, a suitable stationary phase, typically a C18 column, is selected to achieve optimal separation. spkx.net.cn The mobile phase, a solvent mixture, is then optimized; a common combination includes acetonitrile (B52724) and an aqueous solution with a mild acid, such as acetic or phosphoric acid, run in a gradient elution mode. spkx.net.cnnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). alfabiotech.netnih.gov The method's precision is evaluated by assessing intraday and interday variations, with relative standard deviations typically below 2.6%. nih.govresearchgate.net

A study focusing on the analysis of bioactive compounds in Perilla frutescens developed an HPLC method that could also be applied to perillartine. nih.govresearchgate.net The method utilized a reversed-phase column and an isocratic elution with a mobile phase of acetonitrile, water, and phosphoric acid. researchgate.net Another method developed for the simultaneous quantification of several compounds in Perilla frutescens used a gradient elution with methanol (B129727) and a 0.1% acetic acid solution. spkx.net.cn These established methods provide a strong foundation for the specific analysis of perillartine.

**Table 1: HPLC Method Parameters for Analysis of Compounds in *Perilla frutescens***

Parameter Method 1 nih.govresearchgate.net Method 2 spkx.net.cn
Column Spherisob octadecylsilyl (ODS) Phenomenex C18
Mobile Phase Acetonitrile, aqueous H₃PO₄ Methanol, 0.1% acetic acid solution
Elution Isocratic Gradient
Detection 206 nm Not specified
Flow Rate Not specified 1.0 mL/min
Precision (RSD) 0.6-1.5% (intraday), 0.7-2.6% (interday) Not specified

Gas Chromatography-Mass Spectrometry (GC-MS) for Perillartine Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method for identifying and quantifying volatile and semi-volatile compounds. medistri.swiss It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.swiss This technique is instrumental in confirming the identity and assessing the purity of perillartine. dissertationtopic.net

In a typical GC-MS analysis of perillartine, the sample is first vaporized and introduced into the GC column. medistri.swiss The components of the sample are then separated based on their volatility and interaction with the stationary phase. medistri.swiss As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. medistri.swiss

Research has shown that GC-MS can be used to determine the purity of synthesized perillartine, with one study reporting a purity of 98.20% after recrystallization. dissertationtopic.net The technique has also been employed to analyze the volatile compounds in Perilla frutescens, the natural source of perillartine. nih.gov In such studies, a capillary column like DB-5 is often used, with helium as the carrier gas. rjptonline.org The mass spectrometer is typically operated in electron impact (EI) ionization mode. aocs.org The identification of perillartine is confirmed by comparing its mass spectrum to reference spectra in databases like the NIST library. nih.gov

Table 2: GC-MS Analysis Parameters for Perillartine and Related Compounds

Parameter Typical Value/Setting Source
Column DB-5 capillary column (5%-phenyl methylpolysiloxane) rjptonline.org
Carrier Gas Helium rjptonline.org
Injector Temperature 250°C rjptonline.org
Oven Temperature Program 50 to 300°C rjptonline.org
Ionization Mode Electron Impact (EI), 70 eV aocs.org
Mass Spectrometer FINNIGAN SSQ 7000 or similar rjptonline.org
Identification Comparison with NIST library nih.gov

Electrochemical Methods for Perillartine Determination

Electrochemical methods offer a rapid and sensitive approach for the determination of various analytes, including perillartine. ufms.br These techniques are based on measuring the electrical properties of a solution containing the analyte. ufms.br

Theoretical Frameworks for Perillartine Electroanalysis

The electroanalysis of perillartine has been explored from a theoretical perspective, laying the groundwork for the development of practical electrochemical sensors. ufms.br Mathematical models have been developed to describe the electrochemical behavior of perillartine under different conditions. ufms.brmaterials.international These models consider factors such as pH and the presence of modifying materials on the electrode surface. ufms.brbohrium.com

One theoretical framework describes the electrochemical determination of perillartine using a vanadium oxyhydroxide-squaraine dye composite as an electrode modifier. ufms.br This model suggests that in mildly acidic to neutral solutions (pH 3-7), the cathodic reduction of the oxime group in perillartine is the primary electrochemical reaction. ufms.br The model also accounts for different interaction scenarios that can occur during the electroanalytical process. ufms.br

Another theoretical study investigated the use of a poly(naphthoquinone) composite with ruthenium (VIII) oxide for the electrochemical determination of perillartine and its ether derivative. materials.internationalresearchgate.net This model focuses on the anodic oxidation of perillartine. materials.internationalresearchgate.net The analysis of these models indicates that the electroanalytical process can be either diffusion-controlled or kinetically-controlled, and that instabilities in the system can sometimes occur. ufms.brmaterials.internationalresearchgate.net Despite these potential complexities, the theoretical work suggests that electrochemical methods can be highly efficient for perillartine determination. ufms.brscielo.org.co

Nanoparticle-Modified Electrodes for Enhanced Perillartine Detection

To improve the sensitivity and selectivity of electrochemical sensors, electrodes are often modified with nanomaterials. mdpi.com Nanoparticle-modified electrodes offer several advantages, including a larger electroactive surface area and enhanced electrocatalytic properties. mdpi.comscirp.org For perillartine detection, various nanoparticle-based modifications have been proposed and theoretically evaluated.

One approach involves the use of cobalt (III)-oxyhydroxide-modified electrodes. bohrium.comresearchgate.net Theoretical analysis suggests that these electrodes can be effective for the electrochemical determination of perillartine, particularly in neutral and mildly acidic media. bohrium.comresearchgate.net The presence of the cobalt oxyhydroxide facilitates the electrooxidation of perillartine. nanobioletters.com

Another proposed modification involves a composite of a squaraine dye with copper sulfide (B99878) nanoparticles. ufms.br The theoretical description for this system indicates that the nanoparticles can diminish overvoltage and augment the electrode's sensitivity and efficiency due to their affinity for the analyte. ufms.br Similarly, gold nanoparticle-modified electrodes have shown promise for the detection of other neurochemicals and could potentially be adapted for perillartine analysis. nih.gov These modified electrodes enhance the electrochemical signal, leading to lower limits of detection. nih.govajol.info

Table 3: Proposed Nanoparticle-Modified Electrodes for Perillartine Detection

Electrode Modifier Proposed Mechanism Potential Advantages
Cobalt (III)-oxyhydroxide Anodic oxidation of perillartine Efficient in neutral and mildly acidic media
Vanadium oxyhydroxide-squaraine dye composite Cathodic reduction of the oxime group Efficient for perillartine determination
Poly(naphthoquinone)/RuO₄ composite Anodic oxidation of perillartine Kinetically-controlled process
Copper sulfide nanoparticle composite Diminishes overvoltage, augments sensitivity Increased efficiency
Gold nanoparticles Increased sensitivity and faster electron transfer Lower limits of detection

Spectrophotometric Approaches for Perillartine Quantification and Characterization

Spectrophotometry is a widely used analytical technique based on the principle that every chemical compound absorbs, transmits, or reflects light over a certain range of wavelengths. juniperpublishers.com This method is valued for its simplicity, cost-effectiveness, and ability to provide rapid quantitative analysis. juniperpublishers.com

For the quantification of perillartine, UV-Vis spectrophotometry can be employed. nih.govufrgs.br The process involves measuring the absorbance of a perillartine solution at its wavelength of maximum absorbance (λmax). juniperpublishers.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. juniperpublishers.com

To enhance the sensitivity and specificity of the analysis, various reagents can be used to form colored complexes with the analyte. juniperpublishers.comphcogres.com For instance, in the analysis of flavonoids, aluminum chloride is often used as a complexing agent to produce a colored product with a distinct λmax. phcogres.com A similar approach could be developed for perillartine. The development of a spectrophotometric method involves optimizing parameters such as the solvent, reaction time, and concentration of any reagents used. phcogres.com A calibration curve is then constructed using standard solutions of known concentrations to determine the concentration of perillartine in unknown samples. scholarsresearchlibrary.com While spectrophotometric methods may sometimes lack the selectivity of chromatographic techniques, they can be very effective for routine quality control and quantification, especially when combined with other methods for initial characterization. researchgate.netnih.gov

Application of Pattern Recognition Techniques in Perillartine Structural and Taste Analysis

The relationship between the chemical structure of a molecule and its perceived taste is a complex field of study. For sweeteners like perillartine, understanding this relationship is crucial for the design of new analogues with desired taste profiles. Pattern recognition techniques, a branch of artificial intelligence, have been instrumental in elucidating the structural features that govern the sweet or bitter taste of perillartine derivatives. biocrick.comnih.gov These methods analyze multidimensional data to find patterns and relationships, providing predictive models for taste quality based on molecular structure. biocrick.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have been a cornerstone of this research, aiming to build mathematical models that correlate physicochemical properties of molecules with their biological activity—in this case, their taste. researchgate.netnih.gov Early research focused on identifying key physicochemical parameters and steric dimensions that influence taste potency. nih.gov

Discriminant Analysis for Taste Classification

A primary application of pattern recognition in perillartine research is the classification of its derivatives into distinct taste categories, primarily "sweet" and "bitter." biocrick.comnih.gov Researchers have successfully employed several computational methods to achieve this.

One of the key approaches involves the use of a linear learning machine . This algorithm was used to develop a significant discriminant function capable of correctly assigning perillartine derivatives to their observed taste class. nih.gov This function relied on a combination of one hydrophobic and two steric parameters, demonstrating that these properties are critical in determining taste quality. biocrick.comnih.gov To further validate the classification results, the Karhunen-Loève (K-L) transformation technique was also utilized. biocrick.comnih.gov

Another powerful method applied is simplex optimization , which was used to compute discriminant functions between the sweet and bitter taste classes. nih.gov This technique demonstrated a high degree of success, correctly recognizing the majority of the compounds studied. nih.gov The discriminant function developed through this method was robust enough to correctly classify 7 out of 9 new compounds that were not included in the initial training set. nih.gov

The structural descriptors used in these analyses are crucial for the success of the pattern recognition models. Key descriptors include:

Hydrophobicity (log P): The logarithm of the 1-octanol/water partition coefficient, which quantifies the molecule's lipophilicity. nih.govnih.gov

Water Solubility (log S): The logarithm of the water solubility of the compound. nih.gov

Topological Descriptors: Numerical values that describe the atomic connectivity and shape of the molecule. nih.gov These are often calculated as fragment molecular connectivities based on superimposing each derivative onto a "template" structure. nih.gov

Steric Parameters: Descriptors that account for the size and shape of the molecule, such as molecular width and thickness. nih.gov

The table below summarizes the key parameters and methods used in pattern recognition studies of perillartine.

Pattern Recognition Method Key Molecular Descriptors Used Primary Finding Reference(s)
Linear Learning MachineHydrophobic parameter, Two steric parametersDeveloped a discriminant function that correctly classified all studied derivatives as sweet or bitter. biocrick.com, nih.gov
Simplex OptimizationHydrophobicity (log P), Water Solubility (log S), Topological descriptorsCorrectly recognized most compounds and successfully predicted the taste class of new compounds. Found that hydrophobicity and specific topological descriptors were most significant. nih.gov
Regression Analysis (QSAR)Hydrophobicity (log P), Molecular widthsIndicated that hydrophobicity and molecular width are important for taste potency, while width, thickness, and electronic effects influence the sweet/bitter balance. nih.gov
Ab Initio Molecular Electrostatic Potentials3-21G level calculationsIdentified two key regions of negative electrostatic potential, one near the oxime group and another in the hydrocarbon domain, as crucial for molecular recognition and sweet taste. biocrick.com

Structure-Activity Maps and Molecular Electrostatic Potentials

To better visualize the complex structure-activity relationships, structure-activity maps have been proposed. biocrick.com These maps provide a direct visual representation of how changes in the molecular topology (the chemical graph) affect the taste, circumventing the need to convert structural information into a vector format. biocrick.com This approach has been successfully applied to illustrate the sweet taste of perillartine analogs. biocrick.com

Furthermore, the analysis of molecular electrostatic potentials (MEPs) has provided deeper insights into the molecular recognition process at the taste receptor. biocrick.com By calculating MEPs at the ab initio 3-21G level for a set of active perillartine analogues, researchers have developed a model that highlights the importance of two specific regions of negative electrostatic potential. biocrick.com One region, located near the oxime moiety, is relatively constant across different derivatives. The second region, within the hydrocarbon part of the molecule, varies in its shape, depth, and orientation depending on the substituent, playing a key role in modulating the taste. biocrick.com

The Role of Electronic Tongues

While direct applications of electronic tongues in published perillartine research are not prominent, this technology represents a significant future direction for taste analysis. An electronic tongue is a sensor array designed to mimic human taste perception, providing an objective and rapid assessment of taste profiles. analytica-world.comwisdomlib.org These devices typically consist of multiple sensors that respond differently to various chemical compounds in a sample, generating a unique pattern or "fingerprint" for each taste. analytica-world.comauburn.edu

Recent advancements have led to the development of ultrasensitive bioelectronic tongues that can measure sweetness by mimicking human taste buds, even using specific protein domains like the "Venus flytrap" domain of the sweet taste receptor. sciencedaily.com These sensors have shown remarkable sensitivity, detecting sweeteners at the femtomolar level, and can accurately measure the sweetness of real beverages like apple juice. sciencedaily.com Such technology holds promise for the quality control of foods and beverages and could be adapted for detailed studies of sweeteners like perillartine, offering a high-throughput alternative to human taste panels and complementing computational pattern recognition studies. analytica-world.comsciencedaily.com

Pharmacological and Therapeutic Potential of Perillartine: Beyond Sweetness

Perillartine (B93751) in the Management of Metabolic Syndrome and Related Disorders

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Recent studies have highlighted the potential of perillartine in addressing several components of this syndrome.

Anti-Obesity Efficacy of Perillartine in Preclinical Models

Preclinical studies have demonstrated the potential of perillartine as an anti-obesity agent. In a study involving high-fat diet-induced obese mice, administration of perillartine led to a significant reduction in body weight gain and a lower fat rate. rsc.orgnih.gov These findings suggest that perillartine may influence pathways involved in adipogenesis and energy balance. The research indicated that perillartine's effects might be mediated through the regulation of gut microbial composition, which plays a crucial role in metabolism. rsc.orgnih.gov

Table 1: Effects of Perillartine on Obesity Parameters in High-Fat Diet-Induced Obese Mice

ParameterControl (High-Fat Diet)Perillartine Treated (High-Fat Diet)Outcome
Body Weight GainIncreasedSignificantly Reduced rsc.orgnih.govAnti-obesity effect
Fat RateIncreasedSignificantly Reduced rsc.orgnih.govReduction in adiposity
Gut MicrobiotaAlteredCompositionally Modified rsc.orgnih.govPotential mechanism of action

Amelioration of Metabolic Associated Fatty Liver Disease (MAFLD) by Perillartine

Metabolic Associated Fatty Liver Disease (MAFLD), previously known as Non-Alcoholic Fatty Liver Disease (NAFLD), is a common liver condition associated with obesity and metabolic syndrome. Perillartine has shown promise in mitigating MAFLD. In preclinical models using high-fat diet-induced obese mice, perillartine was found to protect against the development of fatty liver. rsc.orgnih.gov The compound improved fat deposition and glucose homeostasis in hepatocytes. rsc.orgnih.gov In vitro studies revealed that perillartine reduced the expression of genes involved in lipid synthesis and transport in liver cells. rsc.orgnih.gov Another study in broiler chickens also demonstrated that dietary supplementation with perillartine could alleviate fatty liver by regulating the expression of genes associated with lipogenesis, lipolysis, and lipid transport. nih.govresearchgate.net

Comprehensive Regulation of Lipid and Glucose Metabolism by Perillartine

Perillartine appears to exert a comprehensive regulatory effect on both lipid and glucose metabolism. In hepatocytes, it has been shown to reduce the expression of genes involved in gluconeogenesis, the process of generating glucose in the liver. rsc.orgnih.gov Furthermore, it increased the number of mitochondria and upregulated the phosphorylation of Akt, a key protein in insulin (B600854) signaling pathways. rsc.orgnih.gov In vivo, perillartine improved glucose metabolism and energy balance in mice on a high-fat diet. rsc.orgnih.gov A potential molecular target for these effects has been identified as Retinoid-related orphan receptor gamma (RORγ). Perillartine appears to inhibit the transcriptional activity of RORγ, thereby reducing lipid accumulation and regulating glucose metabolism. rsc.orgnih.gov In broiler chickens, perillartine was found to decrease lipid accumulation in the liver and blood by modulating the expression of key metabolic genes such as FASN, PPARα, CPT-1, ACCα, APOB, and APOA1. nih.govresearchgate.net

Table 2: Molecular Targets and Metabolic Effects of Perillartine

Metabolic ProcessKey Molecular Targets/PathwaysObserved Effects
Lipid Metabolism FASN, PPARα, CPT-1, ACCα, APOB, APOA1 nih.govresearchgate.netReduced lipid synthesis and transport, decreased lipid accumulation in liver and blood. rsc.orgnih.govnih.govresearchgate.net
Glucose Metabolism Gluconeogenesis-related genes, Akt phosphorylation rsc.orgnih.govImproved glucose homeostasis, enhanced insulin signaling. rsc.orgnih.gov
Transcriptional Regulation RORγ Inhibition rsc.orgnih.govReduced lipid accumulation and regulated glucose metabolism. rsc.orgnih.gov

Anti-Inflammatory and Neuroprotective Applications of Perillartine

While direct research on the anti-inflammatory and neuroprotective effects of perillartine is still in its nascent stages, studies on extracts from Perilla frutescens and its other constituents suggest a potential therapeutic avenue. Extracts from the leaves of Perilla frutescens have demonstrated anti-inflammatory activity by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in cellular models. nih.govnih.gov These effects are attributed to the downregulation of pathways involving NF-κB and MAPKs. nih.gov

Furthermore, a related compound, perillaldehyde (B36042), has been shown to possess neuroprotective properties. In a model of vascular dementia, perillaldehyde improved cognitive function and inhibited neuronal damage by blocking the TRPM2/NMDAR pathway. nih.govnih.gov Although these findings are not directly on perillartine, they provide a strong rationale for future investigations into its potential anti-inflammatory and neuroprotective activities, given the structural similarities and common origin.

Perillartine Derivatives in Novel Drug Discovery and Development

The chemical structure of perillartine offers a scaffold for the synthesis of novel derivatives with potentially enhanced or different biological activities. Research into the structure-activity relationship of perillartine and its analogues has been a subject of interest, primarily focusing on taste modification. nih.gov For instance, an analogue known as SRI oxime V was developed and found to be 450 times sweeter than sucrose. researchgate.net Another synthesized derivative, 4-(Methoxymethyl)-1,4-cyclo-hexadien-1-carboxaldehyde syn-oxime, also exhibited a sweetness potency 450 times that of sucrose. researchgate.net

While much of the focus has been on developing new sweeteners, the modification of the perillartine structure holds promise for the discovery of novel therapeutic agents for other conditions. The exploration of these derivatives could lead to the identification of compounds with improved pharmacological profiles, such as enhanced metabolic regulatory effects or novel anti-inflammatory and neuroprotective actions. However, dedicated research on the polymerization of perillartine derivatives for material science applications is currently lacking.

Biodegradation and Environmental Fate of Perillartine

The environmental impact of artificial sweeteners is a growing concern. In this context, perillartine presents a potentially favorable profile. It is reported to be biodegradable, which contrasts with some synthetic sweeteners that can persist in the environment. researchgate.net This biodegradability suggests that perillartine is less likely to accumulate in ecosystems and is not considered to be toxic or dangerous to the environment. researchgate.net However, it is important to note that during its metabolism, there is a possibility of forming some toxic nitrogen derivatives, such as hydroxylamine (B1172632), in certain individuals. researchgate.net While perillartine is considered bioavailable and biodegradable, comprehensive studies detailing its environmental degradation pathways, persistence under various environmental conditions, and potential ecotoxicity are still needed to fully assess its environmental fate.

Future Research Directions and Translational Perspectives for Perillartine

Integration of Omics Technologies in Perillartine (B93751) Bioactivity Research

The application of "omics" technologies is crucial for a comprehensive understanding of Perillartine's intricate mechanisms of action and its impact on biological systems. High-performance omics approaches, such as transcriptomics, proteomics, and metabolomics, enable researchers to examine the biochemical, physiological, and molecular responses induced by compounds like Perillartine in a more holistic manner. These integrated techniques are essential for elucidating the complex regulatory systems that Perillartine may influence nih.gov.

Specifically, network pharmacology and molecular docking have been employed to identify potential molecular targets and pathways through which Perillartine exerts its effects, particularly in regulating lipid metabolism researchgate.net. Studies have shown that Perillartine can modulate the expression of genes involved in lipid synthesis, lipolysis, and lipid transport, including FASN, PPARα, CPT-1, ACCα, APOB, and APOA1, in hepatic cells researchgate.net. Furthermore, pharmacophore screening has identified RORγ as a potential target of Perillartine, with functional studies indicating that the overexpression of RORγ can counteract Perillartine's effects on lipid accumulation and glucose metabolism nih.gov. Network pharmacology analysis has also revealed 24 candidate targets for Perillartine, such as SRD5A2 and XDH, facilitating the construction of comprehensive compound-target-pathway-disease networks researchgate.net. Beyond metabolic studies, metabolomic analysis has indicated that Perillartine levels are significantly upregulated in the roots of water-stressed pine seedlings, suggesting its potential involvement in plant stress responses nih.gov.

Table 1: Omics Technologies and Their Application in Perillartine Research

Omics TechnologyApplication in Perillartine ResearchKey Findings/Insights
TranscriptomicsGene expression modulationRegulation of genes involved in lipid synthesis, lipolysis, and transport (e.g., FASN, PPARα, CPT-1, ACCα, APOB, APOA1) researchgate.net.
ProteomicsProtein expression and interactionIdentification of protein targets (e.g., RORγ) nih.gov.
MetabolomicsMetabolic pathway analysisChanges in metabolite levels, such as upregulation in stressed plants nih.gov.
Network Pharmacology & Molecular DockingTarget and pathway identificationPrediction and validation of molecular targets (e.g., SRD5A2, XDH, RORγ) and their associated pathways researchgate.netnih.gov.

Advanced Preclinical Models for Perillartine Efficacy and Safety Assessment

Advanced preclinical models are vital for rigorously evaluating the efficacy of Perillartine and translating research findings into potential applications. In vitro investigations have demonstrated Perillartine's ability to reduce the expression of genes associated with lipid synthesis, lipid transport, and gluconeogenesis in HepG2 cells. These studies also observed an increase in mitochondrial number and upregulation of Akt phosphorylation nih.govmedkoo.com. Perillartine has exhibited significant anti-inflammatory properties in RAW 264.7 macrophages by decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6 and inhibiting nitric oxide (NO) production .

Research into Perillartine's interaction with taste receptors has revealed that it activates the taste receptor type 1 member 2 (Tas1r2) subunit in a species-dependent manner, showing activation in human, rhesus monkey, and squirrel monkey Tas1r2, but not in mouse Tas1r2 medchemexpress.comlifetechindia.combiocrick.com. This highlights the importance of selecting appropriate species-specific models for evaluating its biological activities.

In vivo studies have provided compelling evidence of Perillartine's efficacy in metabolic regulation. In high-fat diet-fed mice, Perillartine reduced body weight gain and fat accumulation, improved glucose metabolism and energy balance, and modulated gut microbial composition nih.govmedkoo.com. Similarly, dietary supplementation with Perillartine ameliorated lipid metabolism disorders in broiler chickens on a high-fat diet, leading to decreased lipid accumulation in the liver and blood researchgate.netmedkoo.com.

Future preclinical research could benefit from the adoption of more complex models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, which offer a more physiologically relevant environment than traditional two-dimensional cell cultures for assessing efficacy and understanding complex biological interactions.

Development of Perillartine-Based Therapeutics and Functional Ingredients

The unique properties of Perillartine position it as a promising compound for the development of novel therapeutics and functional ingredients across various sectors. Its characteristic as a non-caloric sweetener makes it a valuable candidate for dietary products aimed at weight management and as a suitable option for individuals with diabetes .

Beyond its sweetening properties, Perillartine's demonstrated biological activities open avenues for its application in health-promoting products. Its anti-inflammatory and antioxidant properties suggest its potential inclusion in health supplements and functional foods fengchengroup.com. Perillartine has shown promise as a novel therapeutic agent for obesity and metabolic associated fatty liver disease (MAFLD) through its inhibitory effect on RORγ transcriptional activity nih.gov. It could also be developed into drugs or dietary supplements aimed at preventing or alleviating conditions linked to oxidative stress, inflammation, or microbial infections ontosight.ai. Furthermore, Perillartine has been identified as a promising molecule for modulating lipid metabolism disorders, as evidenced in broiler chickens researchgate.net.

Historically, Perillartine has been utilized in the tobacco industry to enhance flavor profiles and reduce harshness allinno.com. Its high sweetness intensity also makes it an ideal model compound for studying the structure-sweetness relationship of oxime-containing sweeteners . The market for Perillartine is projected to expand significantly, driven by its broad applicability and increasing investment in research and development marketresearchintellect.com.

Table 2: Potential Applications of Perillartine

Application AreaSpecific Use/BenefitSupporting Research
Food & Beverage Non-caloric sweetener for weight management and diabetic-friendly productsProvides sweetness without caloric contribution; suitable for dietary products .
Natural food preservativeInhibits spoilage microorganisms in fruit products .
Pharmaceuticals & Nutraceuticals Anti-inflammatory and antioxidant agentPotential ingredient in health supplements and functional foods fengchengroup.com.
Metabolic disorder managementCandidate for treating obesity and MAFLD via RORγ inhibition nih.gov. Promising for modulating lipid metabolism disorders researchgate.net.
Therapeutic for oxidative stress, inflammation, and microbial infectionsPotential for drug or dietary supplement development ontosight.ai.
Research & Development Model for structure-sweetness relationship studiesHigh sweetness intensity makes it ideal for understanding how molecular structure influences taste perception .

Addressing Research Gaps and Challenges in Perillartine Science

Despite the promising findings, several research gaps and challenges need to be addressed to fully realize the potential of Perillartine. A primary challenge lies in thoroughly understanding its precise mechanisms of action and its full spectrum of potential therapeutic benefits ontosight.ai. Further research is required to fully establish its efficacy in humans ontosight.ai.

The bioavailability and tissue distribution of Perillartine, particularly when considering its natural origin from Perilla frutescens, are critical areas that require more investigation. Understanding these aspects is essential for accurately extrapolating results from in vitro and animal models to human applications researchgate.net.

From an analytical perspective, challenges exist in developing highly sensitive, selective, and practical methods for the detection and quantification of Perillartine in complex matrices. Similar to other sweeteners, achieving proper peak separation and improving detection limits remain important goals for future analytical technique advancements researchgate.netnih.gov.

Historically, the broader adoption of Perillartine as a sweetener faced limitations due to its poor solubility in water, along with perceptions of bitterness and a menthol/liquorice flavor profile prota4u.org. Addressing these sensory and formulation challenges through advanced chemical modification or delivery systems could expand its applicability.

Furthermore, while its potential in combating obesity-related disorders has recently resurfaced, extensive exploration in this area is still needed mdpi.com. The progression of Perillartine into clinical trials and large-scale field applications, similar to its related compound perillaldehyde (B36042), remains an important future step researchgate.net. Finally, ongoing research into the precise structural features governing its sweetness, such as the exact identity of the AH and B groups in the sweetness theory, is necessary to further optimize its properties and develop novel analogs mdpi.com.

Q & A

Basic: What experimental parameters are critical for optimizing Perillartine synthesis to achieve >80% yield?

Key considerations include:

  • Reagent ratios : Use a 1:1 molar ratio of perillaldehyde to hydroxylamine hydrochloride in aqueous Na₂CO₃ at 318 K for oxime formation .
  • Crystallization : Recrystallize the crude product twice in ethyl acetate to remove impurities and stabilize the crystal lattice .
  • Temperature control : Maintain reaction temperatures below 375 K to prevent decomposition of the oxime group .

Basic: How is Perillartine’s crystal structure validated, and what are its implications for molecular stability?

  • X-ray diffraction : Single-crystal analysis reveals a triclinic space group (P1) with unit cell parameters a = 7.2679 Å, b = 8.1702 Å, and hydrogen bonding between O–H⋯N groups stabilizing the dimeric structure .
  • Disorder modeling : The allyl group exhibits 1:1 positional disorder, requiring restrained refinement (C–C bonds: 1.54 ± 0.01 Å) to resolve electron density ambiguities .

Advanced: How do conformational dynamics of Perillartine influence its interaction with the Tas1r2/Tas1r3 sweet taste receptor?

  • Rotational spectroscopy : Gas-phase studies identify four conformers with distinct allyl group orientations (axial vs. equatorial). The E-configuration of the C=N group enables three-point binding (AH-B-X motif) to the receptor’s Venus flytrap domain .
  • Species specificity : Human and rhesus monkey Tas1r2 respond to Perillartine (EC₅₀ = 0.8–1.2 mM), but mouse Tas1r2 is inactive. Chimeric receptor studies (e.g., rhTas1r2/mTas1r3) confirm species-dependent activation .

Advanced: What methodologies resolve contradictions in structure-sweetness relationships across Perillartine analogs?

  • QSAR modeling : Hydrophobicity (log P) and steric parameters (molecular width/thickness) differentiate sweet vs. bitter analogs. For example, 5-nitroaniline derivatives require a width <4.2 Å to retain sweetness .
  • Electrostatic potential maps : Ab initio calculations identify two negative potential regions near the oxime and cyclohexene moieties. Deeper potentials correlate with higher sweetness potency (e.g., 1,4-cyclohexadiene analog) .

Advanced: How can researchers design in vivo models to study Perillartine’s effects on lipid metabolism?

  • High-fat diet (HFD) models : Broiler chickens or mice fed HFDs supplemented with 50–100 mg/kg Perillartine show reduced hepatic lipid accumulation via downregulation of FASN, ACCα, and upregulation of PPARα .
  • Network pharmacology : Identify targets like SRD5A2 and XDH using SwissTargetPrediction, followed by molecular docking (AutoDock Vina) to validate binding to RORγ, a regulator of gluconeogenesis .

Basic: What analytical techniques confirm Perillartine’s purity and stereochemical configuration?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min) and ESI+ detection (m/z 166.1 [M+H]⁺) .
  • Circular dichroism : Compare experimental spectra with computed ECD for the S-configuration (derived from L-perillaldehyde) to confirm enantiopurity .

Advanced: Why does Perillartine fail to activate mouse Tas1r2, and how can this inform receptor engineering studies?

  • Sequence alignment : Mouse Tas1r2 lacks critical residues (e.g., human His145, Glu217) for oxime binding. Site-directed mutagenesis (e.g., Q63H in mouse Tas1r2) restores partial activation .
  • Calcium imaging : Transfect HEK293 cells with species-specific Tas1r2/Tas1r3 and measure intracellular Ca²⁺ flux upon Perillartine exposure (EC₅₀ differences: human = 0.8 mM vs. mouse = inactive) .

Basic: What solvent systems are optimal for Perillartine in biological assays?

  • In vitro : Use DMSO stock solutions (≥100 mg/mL) diluted in assay buffers (final DMSO ≤0.1%). Avoid aqueous buffers (solubility <0.1 mg/mL) to prevent precipitation .
  • In vivo : Administer via oral gavage in 5% Tween-80/saline for uniform dispersion .

Advanced: How do crystal packing interactions affect Perillartine’s stability and hygroscopicity?

  • Hydrogen bonding : Dimer formation via O–H⋯N bonds (2.78 Å) reduces hygroscopicity compared to monomeric analogs.
  • Thermogravimetry : Decomposition onset at 375 K correlates with loss of crystalline order observed in DSC .

Advanced: What statistical approaches reconcile conflicting taste potency data in QSAR studies?

  • Pattern recognition : Linear discriminant analysis (LDA) with parameters like log P, molar refractivity, and topological indices (e.g., connectivity index χ³) achieves 85% accuracy in classifying sweet/bitter analogs .
  • K-L transformation : Reduces dimensionality of structural descriptors to visualize clusters of high/low potency derivatives .

Basic: How is Perillartine’s sweetness quantified relative to sucrose?

  • Human sensory panels : Use a 10% sucrose reference (w/v) with serial dilutions of Perillartine. Sweetness equivalence is ~2,000× sucrose at threshold concentrations (0.0005% w/v) .

Advanced: What in silico tools predict Perillartine’s off-target effects in metabolic pathways?

  • PharmMapper : Screen against 2,300+ human protein templates to identify potential targets like RORγ and XDH .
  • Molecular dynamics : Simulate binding to PPARα (GROMACS, 100 ns trajectories) to assess stability of the ligand-receptor complex .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.